Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid
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Overview
Description
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a synthetic organic compound that belongs to the class of pyrrolidine carboxylic acids It is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group, a methoxyphenyl group, and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a substitution reaction using a suitable methoxyphenyl halide.
Boc Protection:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow processes, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield a phenol or a quinone, while reduction of the carboxylic acid group can yield an alcohol or an aldehyde.
Scientific Research Applications
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid depends on its specific application. In biochemical assays, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The methoxyphenyl group can interact with hydrophobic pockets in the enzyme, while the carboxylic acid group can form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Similar Compounds
Boc-(+/-)-trans-4-phenyl-pyrrolidine-3-carboxylic acid: Similar structure but lacks the methoxy group.
Boc-(+/-)-trans-4-(2-hydroxy-phenyl)-pyrrolidine-3-carboxylic acid: Similar structure but has a hydroxyl group instead of a methoxy group.
Uniqueness
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where the methoxy group plays a crucial role.
Biological Activity
Boc-(+/-)-trans-4-(2-methoxy-phenyl)-pyrrolidine-3-carboxylic acid is a significant compound in medicinal chemistry, particularly noted for its role as an intermediate in pharmaceutical synthesis and its potential biological activities. This article explores its biological activity, including antibacterial properties, applications in drug development, and its role in peptide synthesis.
- Molecular Formula : C17H23NO5
- Molecular Weight : 321.4 g/mol
- CAS Number : 1217689-78-5
- Purity : ≥98% .
Biological Applications
1. Antibacterial Activity
This compound has been investigated for its antibacterial properties. In vitro studies indicate that derivatives of pyrrolidine, including this compound, exhibit varying degrees of antibacterial activity against common pathogens. The structure-activity relationship (SAR) studies reveal that modifications on the phenyl ring significantly influence antibacterial efficacy.
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
This compound | S. aureus | 0.0039 |
This compound | E. coli | 0.025 |
These findings suggest that the compound demonstrates strong activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effective antibacterial potential .
2. Role in Drug Development
The compound serves as a crucial building block in the synthesis of pharmaceuticals targeting neurological disorders. Its unique stereochemical configuration allows for the design of drug candidates that can interact selectively with biological targets, enhancing therapeutic efficacy . Additionally, it has been utilized in the development of peptide-based drugs due to its protective Boc group, which facilitates selective reactions during peptide synthesis .
3. Peptide Chemistry
In peptide synthesis, this compound is employed to enhance the efficiency of producing complex peptides. The protective Boc group allows for controlled deprotection and selective coupling reactions, making it a valuable reagent in organic synthesis .
Case Studies
Several studies have highlighted the biological activities associated with this compound:
- Antibacterial Studies : A study evaluated various pyrrolidine derivatives for their antibacterial properties, demonstrating that compounds with electron-donating groups on the phenyl ring exhibited stronger inhibition against bacterial strains such as S. aureus and E. coli .
- Antifungal Activity : Research also indicates that certain derivatives exhibit antifungal properties, with MIC values ranging from 16.69 to 78.23 µM against Candida albicans and Fusarium oxysporum .
Properties
Molecular Formula |
C17H23NO5 |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
(3S,4R)-4-(2-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-9-12(13(10-18)15(19)20)11-7-5-6-8-14(11)22-4/h5-8,12-13H,9-10H2,1-4H3,(H,19,20)/t12-,13+/m0/s1 |
InChI Key |
HMAXDKCSXKNKKD-QWHCGFSZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2OC |
Origin of Product |
United States |
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